

Didocosanooin (CAS No. 99880-64-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Didocosanooin*

Cat. No.: *B1609635*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanooin, also known by its synonyms Dibehenin and Glyceryl Dibehenate, is a diacylglycerol (DAG) that incorporates two units of docosanoic acid (behenic acid), a saturated 22-carbon fatty acid, esterified to a glycerol backbone.^{[1][2]} Its unique chemical structure imparts specific physical and chemical properties that make it a subject of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. As a diacylglycerol, **Didocosanooin** is structurally related to a class of lipids that are pivotal second messengers in cellular signaling, most notably through the activation of Protein Kinase C (PKC).^{[3][4]} This technical guide provides an in-depth overview of the core properties, experimental protocols, and known biological significance of **Didocosanooin**.

Core Properties of Didocosanooin

The fundamental chemical and physical properties of **Didocosanooin** are summarized in the tables below, providing a clear reference for laboratory and developmental work.

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	99880-64-5	[2]
Molecular Formula	C47H92O5	[2]
Molecular Weight	737.2 g/mol	[2]
Appearance	Solid	[2]
Melting Point	70°C	[5]
Boiling Point	739.8 ± 27.0°C at 760 mmHg (calculated)	[5]
Density	0.911 ± 0.1 g/cm³	[5]
Purity	≥95%	[2]
Storage	-20°C	[2]
Stability	≥ 4 years	[2]

Solubility Profile

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	20 mg/mL	[2]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[2]
Ethanol	0.25 mg/mL	[2]
Phosphate-Buffered Saline (PBS, pH 7.2)	0.7 mg/mL	[2]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **Didocosanoin**, based on established protocols for long-chain diacylglycerols.

Synthesis of Didocosanoin (Representative Protocol)

A common method for the synthesis of diacylglycerols like **Didocosanoic acid** is through the enzymatic esterification of glycerol with the corresponding fatty acid. This method offers high specificity and milder reaction conditions compared to purely chemical synthesis.

Materials:

- Glycerol (purity > 99%)
- Docosanoic acid (behenic acid)
- Immobilized lipase (e.g., Lipozyme RM IM)
- Vacuum system
- Reaction vessel (e.g., pear-shaped flask)
- Magnetic stirrer with heating capabilities

Procedure:

- Reactant Preparation: Combine glycerol and docosanoic acid in a 1:2 molar ratio in the reaction vessel.[6]
- Enzyme Addition: Add the immobilized lipase to the mixture. The amount of lipase is typically around 5% (w/w) of the total reactants.[6]
- Reaction Conditions:
 - Heat the mixture to a temperature conducive to the enzyme's activity (e.g., 60-70°C).
 - Apply a vacuum to the system (e.g., 4 mm Hg) to remove water produced during the esterification, which drives the reaction towards product formation.[6]
 - Continuously stir the reaction mixture.
- Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the content of free fatty acids by titration with a standard solution of KOH.[6]

- Purification:
 - After the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.
 - The product mixture, which will contain mono-, di-, and triglycerides, as well as unreacted fatty acids, can be purified using column chromatography on silica gel.^[7] A suitable solvent system for elution would be a gradient of hexane and diethyl ether.
- Characterization: The purity of the final **Didocosanoin** product can be confirmed by HPLC or GC-MS analysis.

Analytical Methods for Didocosanoin

1. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in **Didocosanoin**, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended. ^[8]

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of lipids.^[8]
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water, or isopropanol and acetonitrile, is commonly employed.^[8]
- Flow Rate: A typical flow rate is 1.0 mL/min.^[8]
- Column Temperature: Maintain the column at a constant temperature, for instance, between 30-40°C, to ensure reproducible retention times.^[8]
- Sample Preparation: Dissolve the sample in a suitable organic solvent like chloroform or a mixture of the initial mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization of the hydroxyl group of **Didocosanoin** is often necessary to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA) is a common practice.

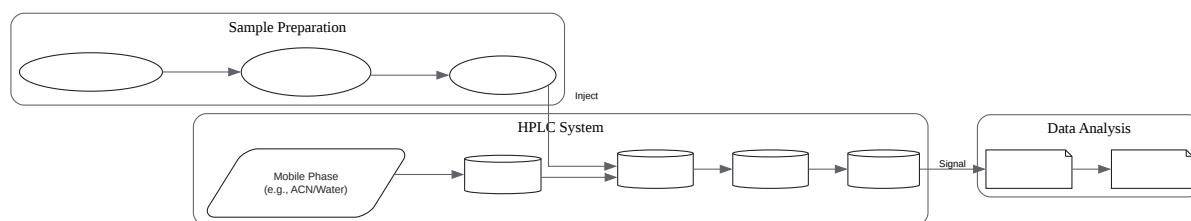
- Derivatization: React the sample with a silylating agent in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
- Column: A non-polar or medium-polarity capillary column is typically used for lipid analysis.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Temperature Program: An oven temperature gradient is employed to separate the different lipid components. For example, an initial temperature of 150°C held for 2 minutes, followed by a ramp of 10°C/min to 350°C, and a final hold for 10 minutes.
- Injection: A split/splitless injector is used.
- Detection: A mass spectrometer is used for detection, allowing for both quantification and structural confirmation of the analyte.

Biological Significance and Signaling Pathways

Diacylglycerols, including **Didocosanoin**, are crucial signaling molecules within the cell. Their primary and most well-understood role is the activation of Protein Kinase C (PKC).[\[3\]](#)[\[4\]](#)

Activation of Protein Kinase C

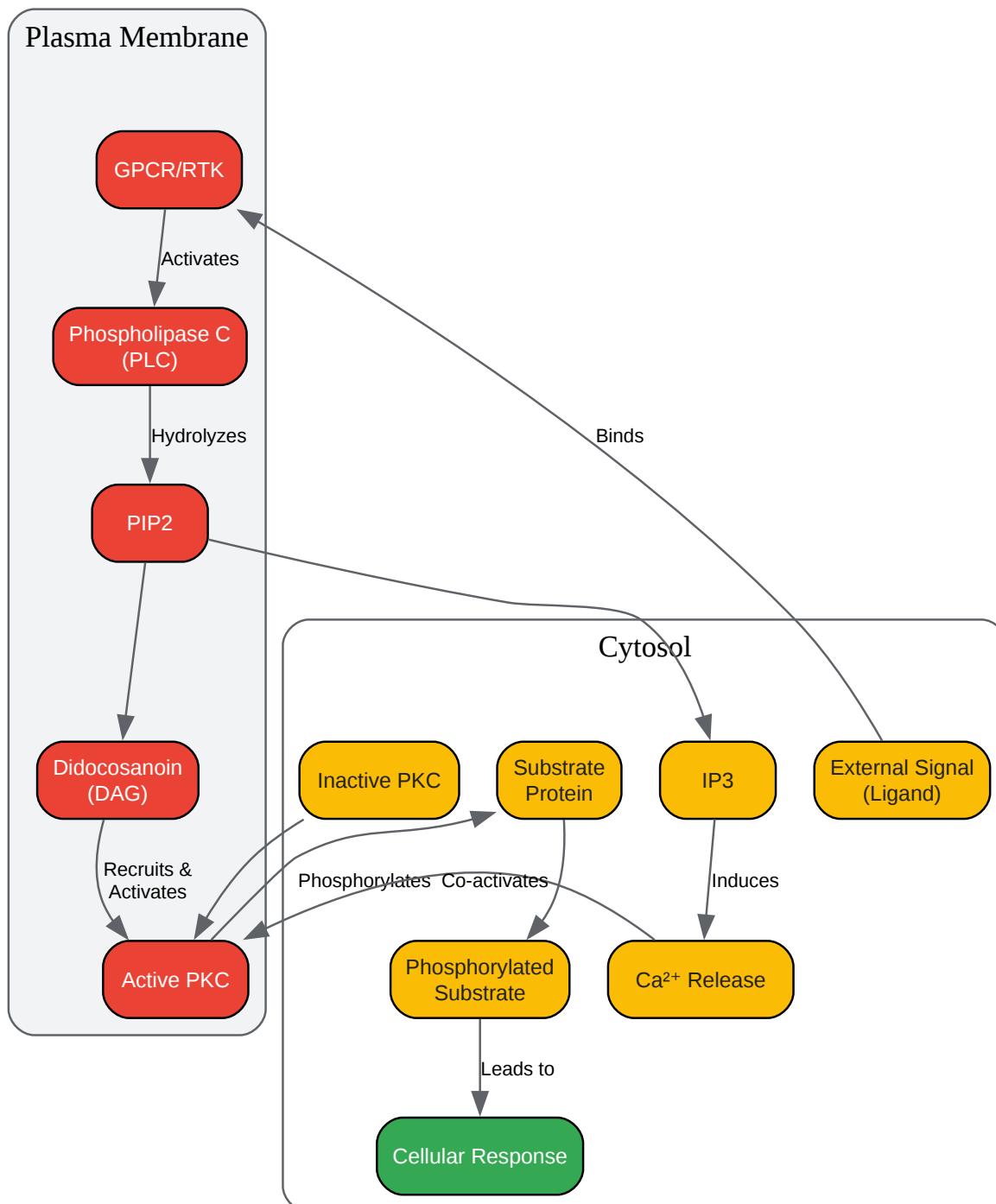
The generation of diacylglycerol is a key step in signal transduction pathways initiated by the activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.[\[3\]](#)


While IP3 diffuses into the cytosol to bind to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+), diacylglycerol remains in the plasma membrane. The increase in intracellular Ca2+ concentration, along with the presence of diacylglycerol, synergistically activates conventional and novel isoforms of PKC.[\[3\]](#) Activated PKC then

phosphorylates a wide range of downstream protein substrates, thereby regulating numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

While specific studies on the direct biological activities of **Didocosanoic acid** are limited, its structural similarity to other signaling diacylglycerols strongly suggests its potential to participate in these fundamental cellular processes. It is worth noting that the fatty acid composition of diacylglycerols can influence the activation of different PKC isoforms and the subsequent downstream signaling events.

Visualizations


Experimental Workflow for HPLC Analysis of Didocosanoic acid

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **Didocosanoic acid**.

Diacylglycerol-Mediated Protein Kinase C (PKC) Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Activation of PKC by Diacylglycerol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Protein Kinase C α (PKC α) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Didocosanoic (CAS No. 99880-64-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1609635#didocosanoic-cas-number-99880-64-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com